molecular formula C4H4Cl2 B12938689 trans-3,4-Dichlorocyclobutene

trans-3,4-Dichlorocyclobutene

Cat. No.: B12938689
M. Wt: 122.98 g/mol
InChI Key: MNOAQNJDZROAPA-IMJSIDKUSA-N
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Description

Historical Perspectives in Cyclobutene (B1205218) Research and Reaction Mechanism Studies

The study of cyclobutene chemistry dates back to the early 20th century, with the first preparation of the parent cyclobutene molecule by Richard Willstätter in 1905. wikipedia.orgpitt.edu The inherent strain in the four-membered ring immediately made cyclobutenes and their derivatives objects of fascination, particularly concerning their thermal and photochemical reactivity. wikipedia.orgpitt.edu Early mechanistic studies focused on reactions that would relieve this strain, such as the thermal electrocyclic ring-opening of cyclobutene to form 1,3-butadiene. wikipedia.orgpitt.edu

A pivotal moment in the field was the quest for cyclobutadiene (B73232), the smallest [n]-annulene, which is extremely unstable in its free state. chemeurope.com While theoretical predictions by Longuet-Higgins and Orgel in 1956 suggested that the unstable cyclobutadiene could be stabilized by forming a complex with a transition metal, it was not until 1965 that Rowland Pettit and his team successfully synthesized the first such compound, (cyclobutadiene)iron tricarbonyl. wikipedia.org This landmark achievement was accomplished using 3,4-dichlorocyclobutene as a stable precursor, which reacted with diiron nonacarbonyl. chemeurope.comwikipedia.org This synthesis was a significant breakthrough, providing a practical route to handle and study the properties of the otherwise elusive cyclobutadiene ligand. chemeurope.com

The availability of dichlorocyclobutene isomers spurred further research into various reaction mechanisms. smu.edursc.org They became key substrates for studying pericyclic reactions, including detailed investigations into the stereochemical pathways of electrocyclic ring-opening reactions, governed by the Woodward-Hoffmann rules. ifasonline.comamazonaws.com Similarly, their participation in cycloaddition reactions has been crucial for understanding the factors that control facial stereoselectivity, providing valuable insights into how steric and electronic effects influence reaction outcomes. psu.edursc.org

Significance of 3,4-Dichlorocyclobutene Isomers in Organic Chemistry

The isomers of 3,4-dichlorocyclobutene, both cis and trans, are highly significant as versatile synthons in organic synthesis. researchgate.net Their value stems from the combination of a strained double bond and reactive allylic chlorine atoms, enabling their transformation into a wide array of more complex molecular architectures. researchgate.net

The foremost significance of these isomers is their role as precursors to cyclobutadiene. chemeurope.com The cis-isomer, in particular, is widely used for the synthesis of (cyclobutadiene)iron tricarbonyl, which serves as a stable source of the cyclobutadiene ligand for further reactions. wikipedia.orgnasa.govrsc.org The free, highly reactive cyclobutadiene can be liberated from the iron complex through oxidative decomplexation. wikipedia.org

The stereochemistry of the dichlorocyclobutene isomers is a critical factor that dictates the outcome of their reactions:

Electrocyclic Ring-Opening: Both isomers undergo thermal 4π-electrocyclic ring-opening to form substituted butadienes. According to the Woodward-Hoffmann rules, this process occurs in a conrotatory fashion. Studies have shown that trans-3,4-dichlorocyclobutene reacts at a lower temperature than the cis-isomer. ifasonline.comamazonaws.com This is because the conrotatory outward rotation of both chlorine atoms in the trans isomer is sterically favored, whereas the cis isomer requires one chlorine atom to rotate inward, leading to a higher activation energy. ifasonline.comamazonaws.com

Cycloaddition Reactions: 3,4-Dichlorocyclobutenes are valuable dienophiles in Diels-Alder reactions and partners in 1,3-dipolar cycloadditions. publish.csiro.aursc.org The cis and trans configurations of the starting material directly influence the stereochemistry of the resulting polycyclic adducts, making them useful for stereocontrolled synthesis. publish.csiro.au For instance, the reaction of cis-3,4-dichlorocyclobutene (B1606063) with various dienes and dipoles has been studied to understand the principles of syn-anti isomerism and diastereofacial selectivity. psu.edupublish.csiro.aursc.org

Nucleophilic Substitution: The allylic chlorine atoms can be displaced by nucleophiles. These reactions can proceed via an SN2' mechanism, allowing for the introduction of a wide range of functional groups and the synthesis of various functionalized cyclobutene derivatives. oup.comacs.org

The ability to participate in these diverse and stereospecific reactions makes the isomers of 3,4-dichlorocyclobutene powerful tools for the rapid construction of complex cyclic and polycyclic compounds. researchgate.net

An in-depth examination of the synthetic methodologies for this compound reveals its significant role and intricate connections within organic chemistry, particularly in the generation of strained ring systems and reactive intermediates. The synthesis of this compound is closely linked to the chemistry of cyclobutadiene metal complexes and its cis isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4Cl2

Molecular Weight

122.98 g/mol

IUPAC Name

(3S,4S)-3,4-dichlorocyclobutene

InChI

InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1

InChI Key

MNOAQNJDZROAPA-IMJSIDKUSA-N

Isomeric SMILES

C1=C[C@@H]([C@H]1Cl)Cl

Canonical SMILES

C1=CC(C1Cl)Cl

Origin of Product

United States

Electrocyclic Reactions of Trans 3,4 Dichlorocyclobutene

Thermal Electrocyclic Ring Opening to 1,3-Dienes

The thermal isomerization of cyclobutene (B1205218) to 1,3-butadiene is a classic example of an electrocyclic reaction. pitt.edu This process is known to be a unimolecular, concerted reaction. pitt.edu For substituted cyclobutenes like trans-3,4-dichlorocyclobutene, the ring-opening leads to the formation of stereoisomeric 1,3-dienes. The specific stereochemistry of the product is dictated by the rotational motion of the substituents at the C3 and C4 positions of the cyclobutene ring during the cleavage of the carbon-carbon sigma bond.

Stereochemical Course: Conrotatory Pathways

The thermal electrocyclic ring-opening of cyclobutenes, a 4π-electron system, proceeds through a conrotatory mechanism. masterorganicchemistry.compressbooks.pubillinois.edu This means that the two groups at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) as the ring opens. masterorganicchemistry.comillinois.edu This specific rotational motion is a direct consequence of the conservation of orbital symmetry during the reaction. pitt.edumasterorganicchemistry.comacs.org

For trans-3,4-disubstituted cyclobutenes, such as this compound, two conrotatory pathways are possible, leading to different stereoisomeric diene products. pitt.edu The choice between these pathways is determined by which direction the substituents rotate. If both chlorine atoms rotate "outward," an (E,E)-diene is formed. Conversely, if they both rotate "inward," a (Z,Z)-diene would be the product. However, the formation of the (E,Z)-isomer is forbidden by the orbital symmetry rules for a conrotatory process from a trans-starting material. pitt.edu Experimental and theoretical studies on similar systems, like trans-3,4-dimethylcyclobutene, have shown that the conrotatory ring-opening yields the (2E,4E)-diene. pressbooks.publibretexts.org

Woodward-Hoffmann Rules and Orbital Symmetry Conservation

The stereochemical outcome of electrocyclic reactions is elegantly explained by the Woodward-Hoffmann rules, which are based on the principle of the conservation of orbital symmetry. pitt.edumasterorganicchemistry.comacs.orgwikipedia.org For a thermal reaction involving 4n π-electrons (where n=1 for cyclobutene), the rules predict a conrotatory pathway. wikipedia.org This is because the highest occupied molecular orbital (HOMO) of the ground state of the 1,3-diene has a C2 axis of symmetry, which must be maintained throughout the reaction to form the sigma bond of the cyclobutene. pitt.eduwikipedia.org

The correlation diagram for the cyclobutene-butadiene interconversion illustrates that the occupied molecular orbitals of the reactant must transform smoothly into the occupied molecular orbitals of the product. wikipedia.org In the conrotatory mode, the symmetry of the orbitals is conserved, leading to a symmetry-allowed process with a relatively low activation energy. wikipedia.org A disrotatory pathway, where the substituents rotate in opposite directions, would lead to an unfavorable anti-aromatic transition state and is therefore symmetry-forbidden for a thermal 4π-electron system. pitt.edu

Kinetic Studies and Activation Energy Analysis

Kinetic studies of the thermal ring-opening of cyclobutene and its derivatives have provided valuable insights into the energetics of these reactions. The parent cyclobutene undergoes thermal conversion to 1,3-butadiene at around 150 °C, with a reported activation energy of 32.5 kcal/mol. pitt.edu This is a significantly lower temperature than that required for the cleavage of the similarly strained cyclobutane (B1203170) ring, indicating the participation of the π-bond in the reaction mechanism. pitt.edu

Influence of Chlorine Substituents on Ring Opening Dynamics

The chlorine substituents at the 3 and 4 positions of the cyclobutene ring have a significant impact on the ring-opening dynamics. Halogens, like chlorine, are considered electron-donating groups through resonance but are also inductively electron-withdrawing. In the context of torquoselectivity, halides are generally found to prefer an outward rotation during the conrotatory ring-opening of cyclobutenes. nih.gov

The electronic properties of the chlorine atoms can influence the stability of the transition state. The interaction between the orbitals of the chlorine substituents and the developing π-system of the diene in the transition state can either stabilize or destabilize the pathway. The electronegativity and size of the chlorine atoms also contribute steric effects that can influence the preferred rotational direction.

Torquoselectivity and Electronic Effects in Substituted Cyclobutene Ring Openings

In asymmetrically substituted cyclobutenes, the two possible conrotatory pathways are not energetically equivalent, leading to a preference for one stereoisomeric product over the other. This phenomenon is known as torquoselectivity. nih.govstackexchange.com The direction of rotation is primarily governed by electronic effects, rather than steric hindrance. pitt.edustackexchange.com

The general rules for torquoselectivity are as follows:

Electron-donating groups (e.g., -CH₃, -OR, halides) preferentially rotate outward . nih.gov

Electron-accepting groups (e.g., -CHO, -NO, -SiR₃) preferentially rotate inward . nih.gov

This selectivity is explained by orbital interactions in the transition state. stackexchange.comrsc.org For an electron-donating substituent, outward rotation allows for a stabilizing interaction between the donor orbital and the LUMO of the breaking C-C bond, while minimizing destabilizing interactions with the HOMO. stackexchange.comrsc.org For this compound, with two electron-donating chlorine atoms, the expectation would be a strong preference for a double outward rotation, leading to the (E,E)-diene.

Substituent TypePreferred Rotational DirectionGoverning Electronic Interaction
Electron-Donating (e.g., -Cl, -OR, -CH₃)OutwardStabilizing interaction between the substituent's HOMO and the breaking σ* orbital (LUMO) of the cyclobutene.
Electron-Accepting (e.g., -CHO, -CN, -NO₂)InwardStabilizing interaction between the breaking σ orbital (HOMO) of the cyclobutene and the substituent's LUMO.

Role of Concerted vs. Non-Concerted Mechanisms

The electrocyclic ring-opening of cyclobutenes is generally considered a concerted process, meaning that bond breaking and bond formation occur in a single step through a cyclic transition state. masterorganicchemistry.comyoutube.com This is a key feature of pericyclic reactions and is the basis for the application of the Woodward-Hoffmann rules. masterorganicchemistry.com A concerted reaction has a single transition state and no intermediate. youtube.com

While the concerted mechanism is widely accepted for the thermal ring-opening of cyclobutene, the possibility of non-concerted, stepwise mechanisms involving diradical intermediates has been considered, particularly in cases where the concerted pathway is highly strained. However, the high stereospecificity observed in the ring-opening of substituted cyclobutenes, such as the formation of specific diene isomers from cis and trans starting materials, provides strong evidence for a concerted mechanism. masterorganicchemistry.compressbooks.pub A non-concerted pathway involving a diradical intermediate would likely lead to a loss of stereochemical information and the formation of a mixture of products.

Photochemical Electrocyclic Ring Opening of this compound

The photochemical electrocyclic ring opening of cyclobutene derivatives, including this compound, presents a significant departure from their thermal counterparts. While thermal electrocyclic reactions are governed by the Woodward-Hoffmann rules, which predict a specific stereochemical outcome, photochemical reactions often exhibit a more complex behavior due to the involvement of electronically excited states. This complexity leads to deviations from the expected stereoselectivity and involves the formation of transient species such as diradical intermediates.

Deviations from Thermal Stereoselectivity

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring opening of a cyclobutene is a conrotatory process. For trans-3,4-disubstituted cyclobutenes, this would lead to the formation of a trans,trans-diene. masterorganicchemistry.comopenstax.org In contrast, photochemical electrocyclic reactions of 4π-electron systems are predicted to be disrotatory. masterorganicchemistry.com This would suggest that the photochemical ring opening of this compound should yield the cis,trans-diene.

ReactantReaction ConditionPredicted Stereochemistry (Woodward-Hoffmann)Observed Outcome (General for Substituted Cyclobutenes)
trans-3,4-Disubstituted CyclobuteneThermalConrotatory (trans,trans-diene)Stereospecific conrotatory ring opening
trans-3,4-Disubstituted CyclobutenePhotochemicalDisrotatory (cis,trans-diene)Non-stereospecific, mixture of "allowed" and "forbidden" products

Role of Excited States and Diradical Intermediates

The non-stereospecificity of the photochemical ring opening of cyclobutenes is attributed to the involvement of multiple excited states and the formation of diradical intermediates. Upon absorption of UV light, the cyclobutene molecule is promoted to an electronically excited state, typically the π,π* singlet state. nih.gov From this excited state, the reaction can proceed through different pathways.

One proposed mechanism involves the formation of a 1,4-diradical intermediate. nih.gov This diradical is a transient species where the σ-bond of the cyclobutene ring has cleaved, but a new π-bond has not yet fully formed. The diradical intermediate is believed to be sufficiently long-lived to allow for rotation around the carbon-carbon single bonds before ring opening is complete. This rotation would lead to a loss of the initial stereochemical information, resulting in the formation of a mixture of diene isomers.

Furthermore, studies on alkylcyclobutenes suggest that different excited states can lead to different reaction products. nih.gov For example, it has been proposed that the π,π* singlet state is responsible for the non-stereoselective ring opening, while a lower-energy Rydberg state may also play a role, particularly in the gas phase. nih.gov The interplay between these excited states can be influenced by factors such as the substitution pattern on the cyclobutene ring and the excitation wavelength.

Infrared Multiphoton-Induced Isomerization Studies

Infrared multiphoton (IRMP) induced isomerization studies on the related compound, cis-3,4-dichlorocyclobutene (B1606063), provide further evidence for the role of diradical intermediates in the formation of stereochemically "forbidden" products. In these experiments, a high-power infrared laser is used to vibrationally excite the molecule to energies sufficient to induce isomerization.

The results of these studies on cis-3,4-dichlorocyclobutene (DCCB) showed the formation of both the Woodward-Hoffmann "allowed" and "forbidden" isomers. The formation of the "forbidden" products was explained by a two-channel mechanism. One channel is a concerted path leading to the "allowed" isomer, while the second channel involves a non-concerted reaction pathway proceeding through a diradical intermediate, which then leads to the "forbidden" isomers. The fraction of "forbidden" products was observed to increase with increasing laser fluence, suggesting that the diradical pathway becomes more significant at higher energies.

These findings support the idea that at sufficient internal energies, whether accessed through photochemical excitation or IRMP absorption, the concerted, stereospecific pathway can be bypassed in favor of a non-concerted pathway involving diradical intermediates, leading to a loss of stereoselectivity.

Experimental TechniqueKey Observation for cis-DCCBImplication for Reaction Mechanism
Infrared Multiphoton DissociationFormation of both "allowed" and "forbidden" isomersExistence of a two-channel mechanism: a concerted path and a non-concerted path via a diradical intermediate.
---The fraction of "forbidden" product increases with laser fluence.The diradical pathway is favored at higher internal energies.

Computational and Theoretical Investigations of Trans 3,4 Dichlorocyclobutene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the geometries and energies of transition states. In the context of the electrocyclic ring-opening of trans-3,4-dichlorocyclobutene, DFT studies, in line with the foundational Woodward-Hoffmann rules, predict that the thermal reaction proceeds via a conrotatory pathway. This is because the disrotatory pathway is symmetry-forbidden and thus has a much higher activation energy.

The stereochemistry of the conrotatory opening of trans-3,4-disubstituted cyclobutenes can lead to two possible products: the (E,E)- or (Z,Z)-diene. The preference for one pathway over the other is termed torquoselectivity and is influenced by the electronic nature of the substituents. For this compound, the chlorine atoms are π-donors, which electronically favors their outward rotation during the ring-opening process. This preference for outward rotation of π-donating substituents generally leads to a lower activation energy for the pathway where this occurs.

While specific DFT-optimized geometries for the transition states of this compound are not extensively detailed in readily available literature, the principles of torquoselectivity have been established through computational studies on analogous substituted cyclobutenes. These studies consistently show that the transition state geometry is influenced by the electronic effects of the substituents, which dictate the preferred direction of rotation of the C3 and C4 groups as the C-C sigma bond breaks.

Molecular Orbital Theory and Orbital Correlation Diagrams

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic changes that occur during a chemical reaction. The electrocyclic ring-opening of cyclobutene (B1205218) is a classic example explained by the principle of the conservation of orbital symmetry. For a thermal 4π-electron electrocyclic reaction like that of this compound, the stereochemistry is governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the reactant.

In the ground electronic state of a cyclobutene, the HOMO has a C2 axis of symmetry. To maintain a bonding interaction as the C3-C4 sigma bond breaks and a new π-bond forms in the resulting butadiene, the p-orbitals on C3 and C4 must rotate in the same direction—a conrotatory motion. A disrotatory motion would lead to an antibonding interaction in the transition state, which is energetically unfavorable.

Energy Profiles and Energetic Preferences for Electrocyclic Pathways

The energy profile of the electrocyclic ring-opening of this compound is characterized by the activation energies (Ea) for the competing conrotatory and disrotatory pathways. Experimental and computational studies have consistently shown a strong preference for the conrotatory pathway in thermal reactions of cyclobutenes.

A study on the substituent effects on the conrotatory electrocyclic reactions of cyclobutenes provided valuable energetic data. The activation energy for the thermal ring-opening of this compound is significantly influenced by the electronic properties of the chlorine substituents. The presence of the chlorine atoms, which are π-donors, has been shown to lower the activation barrier for ring-opening compared to the unsubstituted cyclobutene. This is attributed to the ability of the chlorine lone pairs to donate electron density into the breaking sigma bond and the developing π-system in the transition state.

The table below presents the activation energies for the thermal ring-opening of this compound and related compounds, illustrating the influence of substituents on the reaction rate.

CompoundSubstituentsActivation Energy (Ea) in kcal/mol
CyclobuteneNone32.9
3-Chlorocyclobutene3-Cl30.2
This compoundtrans-3,4-di-Cl28.9
cis-3,4-Dichlorocyclobutene (B1606063)cis-3,4-di-Cl32.2

The data clearly indicates a beneficial trend in the activation energy for the this compound system, making its ring-opening more facile than that of the parent cyclobutene and the cis-isomer. pitt.edu This is consistent with the electronic effect of the chlorine atoms favoring an outward conrotatory motion. In the cis-isomer, one chlorine atom is forced to rotate inward, which is electronically disfavored, leading to a higher activation barrier. pitt.edu

Analysis of Substituent Electronic Effects and Captodative Substitution

The electronic effects of substituents on the C3 and C4 positions of the cyclobutene ring play a crucial role in determining the rate and stereoselectivity of the electrocyclic ring-opening. Substituents are generally classified as electron-donating or electron-withdrawing.

In this compound, the chlorine atoms exhibit a dual electronic nature. They are inductively electron-withdrawing due to their high electronegativity, but they can also act as π-electron donors through their lone pairs. In the context of the electrocyclic ring-opening transition state, the π-donating ability of the chlorine atoms is particularly important. This donation of electron density into the antibonding σ* orbital of the breaking C3-C4 bond and the developing π system of the diene stabilizes the transition state, thereby lowering the activation energy.

The concept of "captodative substitution" refers to the synergistic stabilization of a radical center by the simultaneous presence of an electron-withdrawing (captor) group and an electron-donating (dative) group. However, in this compound, both substituents are identical (chlorine). Therefore, the captodative effect, in its classical definition, is not applicable here. The observed reactivity is instead explained by the combined inductive and resonance effects of the two chlorine atoms. The π-donating effect dominates in stabilizing the conrotatory transition state, leading to an accelerated rate of ring-opening.

Molecular Electrostatic Potential (MEP) and Molecular Docking Insights

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically shown in red) and positive electrostatic potential (electron-poor, typically shown in blue). For a molecule like this compound, an MEP analysis would likely show regions of negative potential associated with the lone pairs of the chlorine atoms and the π-bond of the cyclobutene ring, making these sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding of a small molecule ligand to a protein receptor. While this compound is not a typical drug-like molecule, molecular docking studies could, in principle, be used to investigate its non-covalent interactions with other molecules or materials. For instance, docking could provide insights into how it might interact with the active site of an enzyme or bind to a surface. However, there are no specific MEP or molecular docking studies readily available in the scientific literature that focus solely on this compound.

Spectroscopic Characterization for Mechanistic and Structural Insights

Infrared (IR) and Raman Vibrational Spectroscopy and Fundamental Assignments

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. A complete assignment of the 24 fundamental vibrational modes of trans-3,4-dichlorocyclobutene has been accomplished through the combined analysis of its IR and Raman spectra. researchgate.net These vibrational frequencies provide a unique fingerprint of the molecule and offer insights into its bonding and symmetry.

The assignments for the fundamental vibrations of this compound are presented in the table below. These assignments correlate well with those of similar halogenated cyclobutenes, such as trans-3,4-difluorocyclobutene. oberlin.edu This correlation aids in the confident assignment of vibrational modes and highlights the systematic effects of halogen substitution on the cyclobutene (B1205218) ring.

Table 1: Fundamental Vibrational Frequencies for trans-3,4-Dichlorocyclobutene

Symmetry Class Frequency (cm⁻¹) Assignment
a 3107 =C-H stretch
a 2985 C-H stretch
a 1555 C=C stretch
a 1283 CH wag
a 1248 CH wag
a 1163 CH twist
a 1126 CH twist
a 1010 Ring deformation
a 920 C-C stretch
a 821 C-Cl stretch
a 452 Ring deformation
a 228 C-Cl deformation
a 134 Ring puckering
b 3087 =C-H stretch
b 2998 C-H stretch
b 1291 CH wag
b 1220 CH wag
b 1171 CH twist
b 956 Ring deformation
b 889 C-C stretch
b 782 C-Cl stretch
b 606 Ring deformation
b 327 C-Cl deformation
b 246 Torsion

Data sourced from a complete vibrational analysis of infrared and Raman spectra. researchgate.net

Microwave Spectroscopy for Complete Structure Elucidation

Microwave spectroscopy provides highly precise measurements of a molecule's rotational constants, which are directly related to its moments of inertia. From these constants, exceedingly accurate molecular structures, including bond lengths and angles, can be determined for gas-phase molecules.

While a dedicated microwave spectroscopy study for this compound is not prominently available in the surveyed literature, the technique has been successfully applied to structurally similar molecules, such as trans-3,4-difluorocyclobutene and cyclobutenone. nih.govkisti.re.kr For these molecules, microwave spectroscopy has yielded definitive structural parameters. nih.govkisti.re.kr

By analogy, a microwave study of this compound would be expected to provide its ground-state rotational constants (A, B, and C). These constants would allow for the precise determination of the C-C and C=C bond lengths, the C-Cl bond length, and the various bond angles within the molecule. Such data would definitively establish the planarity or puckering of the cyclobutene ring and the precise spatial arrangement of the chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of nuclei, such as ¹H and ¹³C, are exquisitely sensitive to the local electronic environment.

In the context of 3,4-dichlorocyclobutene, ¹H NMR spectroscopy is instrumental in distinguishing between the cis and trans isomers. The relative stereochemistry of the two chlorine atoms significantly influences the magnetic environment of the ring protons, leading to distinct chemical shifts and coupling patterns. For this compound, the symmetry of the molecule results in a simplified spectrum compared to its cis counterpart.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹H (Olefinic) ~6.0-6.5 Triplet
¹H (Methine) ~4.5-5.0 Triplet
¹³C (Olefinic) ~135-140

Note: These are approximate values based on typical ranges for similar structural motifs. Precise experimental data is required for definitive assignments.

Matrix-Isolation Spectroscopy for Unstable Intermediates and Reaction Pathways

Matrix-isolation spectroscopy is a powerful technique for studying highly reactive species, such as reaction intermediates, which have fleeting lifetimes under normal conditions. By trapping molecules in an inert, cryogenic matrix (e.g., solid argon or xenon), their reactions can be initiated, often photochemically, and the resulting species can be stabilized and spectroscopically characterized.

The thermally and photochemically induced ring-opening of this compound has been investigated using matrix-isolation spectroscopy. researchgate.net These studies have provided significant insights into the stereospecificity of these reactions, which are governed by the Woodward-Hoffmann rules.

Upon flash pyrolysis, this compound undergoes a conrotatory ring-opening to yield (E,E)-1,4-dichlorobutadiene as the major product, which was identified by its IR absorptions in the matrix. researchgate.net This observation is consistent with the predictions for a thermal electrocyclic reaction.

Photochemical studies within the matrix have revealed a more complex reaction landscape. Direct excitation of matrix-isolated this compound can lead to both the allowed disrotatory and the forbidden conrotatory ring-opening pathways. researchgate.net Furthermore, irradiation in a xenon matrix has been shown to induce a conrotatory ring-opening, a pathway typically associated with thermal reactions, suggesting a complex energy transfer mechanism involving the matrix material. researchgate.net These experiments allow for the direct observation and characterization of the butadiene products, providing a deeper understanding of the fundamental reaction pathways.

Application As a Synthetic Building Block

Precursor for Cyclobutadiene (B73232) Generation

One of the most significant applications of trans-3,4-dichlorocyclobutene is its use in the generation of cyclobutadiene, an antiaromatic and highly unstable hydrocarbon. While cyclobutadiene cannot be isolated under normal conditions, it can be stabilized by complexation with a transition metal.

The reaction of either cis- or this compound with diiron nonacarbonyl (Fe₂(CO)₉) serves as a general and convenient method for the preparation of (cyclobutadiene)iron tricarbonyl ((C₄H₄)Fe(CO)₃). iupac.orgwikipedia.org This stable, pale yellow crystalline solid effectively traps the cyclobutadiene ligand, protecting it from its inherent reactivity. The iron tricarbonyl moiety can later be removed by oxidative decomplexation, typically with a ceric ammonium nitrate (CAN) solution, to liberate cyclobutadiene for in-situ trapping with other reagents. wikipedia.org The formation of this compound upon oxidation of the (C₄H₄)Fe(CO)₃ complex is considered good evidence for the presence of the four-membered ring in the complex. acs.orgacs.org

Table 1: Synthesis of (Cyclobutadiene)iron tricarbonyl

Starting Material Reagent Product Reference
This compound Diiron nonacarbonyl (Fe₂(CO)₉) (C₄H₄)Fe(CO)₃ iupac.org

Reactions Involving Halogen Displacement and Metal Carbonyl Anions

The dehalogenation of this compound is not limited to reactions with diiron nonacarbonyl. A broader and effective method involves halogen displacement by sodium salts of metal carbonyl anions. iupac.orgacs.org For instance, the reaction with disodium tetracarbonylferrate (Na₂Fe(CO)₄) also yields (cyclobutadiene)iron tricarbonyl. iupac.orgacs.org

This methodology has been extended to synthesize a range of cyclobutadiene complexes with other transition metals. The reaction of 3,4-dichlorocyclobutene (isomeric form often unspecified in literature) with the respective metal carbonyl anions has been shown to produce cyclobutadiene complexes of ruthenium, molybdenum, and tungsten. acs.org

Table 2: Synthesis of Various Metal-Cyclobutadiene Complexes

Dichlorocyclobutene Isomer Metal Carbonyl Anion Product Reference
cis- or trans- Na₂Fe(CO)₄ (C₄H₄)Fe(CO)₃ iupac.orgacs.org
Not Specified Anion of Ru₃(CO)₁₂ (C₄H₄)Ru(CO)₃ acs.org
Not Specified Anion of Mo(CO)₆ (C₄H₄)Mo(CO)₄ acs.org

Advanced Topics and Future Research Directions

Mechanochemical Activation of Cyclobutene (B1205218) Ring Systems

The field of mechanochemistry, which studies how mechanical force can influence chemical reactions, is providing new insights into the activation of strained ring systems like cyclobutene. By embedding mechanophores—force-sensitive molecules—into polymers, researchers can apply a pulling force to specific bonds. This mechanical stress can dramatically alter the potential energy surface of a reaction, often leading to pathways and products that are inaccessible through traditional thermal or photochemical methods.

For cyclobutene derivatives, applying an external force can circumvent the Woodward-Hoffmann rules, which govern the stereochemical outcome of pericyclic reactions. For instance, while the thermal ring-opening of a cis-substituted cyclobutene is a conrotatory process, applying a mechanical pulling force via cis-attached polymer chains can induce a "forbidden" disrotatory ring-opening. This occurs because the applied force reshapes the energy landscape, making the otherwise high-energy disrotatory transition state more accessible.

While studies have often focused on benzocyclobutene or other substituted cyclobutenes, the principles are broadly applicable to the cyclobutene core, including that of trans-3,4-dichlorocyclobutene. The activation force required for ring-opening and the resulting stereochemistry are sensitive to the substitution pattern and the points at which force is applied. Computational and single-molecule force spectroscopy studies are key tools in quantifying these effects, revealing how even minor structural changes can alter the mechanical lability of the cyclobutene ring.

Table 1: Comparison of Activation Methods for Cyclobutene Ring-Opening

Activation Method Governing Principle Typical Stereochemical Outcome (for cis-isomers) Key Feature
Thermal Orbital Symmetry (Woodward-Hoffmann Rules) Conrotatory Follows ground-state electronic pathways.
Photochemical Excited State Orbital Symmetry Disrotatory Involves electronic excitation to a higher energy state.

New Strategies for Stereocontrol in Cyclobutene Transformations

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a central goal in modern organic synthesis, and the chemistry of cyclobutenes is no exception. The strained four-membered ring of this compound serves as a valuable building block, and controlling its stereochemistry during reactions is crucial for the synthesis of complex molecules.

One of the most fundamental stereocontrolled reactions of this compound is its thermal electrocyclic ring-opening. In accordance with Woodward-Hoffmann rules, the thermal ring-opening of this compound proceeds with high stereospecificity in a conrotatory fashion to yield (E,E)-1,4-dichloro-1,3-butadiene. This predictable outcome makes it a reliable precursor for this specific diene isomer.

More advanced strategies for achieving stereocontrol in the synthesis and transformation of cyclobutanes and cyclobutenes include:

Asymmetric Catalysis: The use of chiral catalysts (including transition metals or organocatalysts) to favor the formation of one enantiomer over the other in reactions like [2+2] cycloadditions.

Chiral Auxiliaries: Temporarily attaching a chiral group to a starting material to direct the stereochemical course of a reaction, which is then removed in a later step.

Dual Catalysis Systems: Combining two different catalytic cycles, such as photoredox catalysis with chiral Lewis acid catalysis, to enable new types of stereoselective transformations that are not possible with a single catalyst.

These modern strategies are expanding the toolbox available to chemists for creating highly functionalized and enantiomerically pure cyclobutane (B1203170) derivatives from precursors like dichlorocyclobutenes.

Exploration of Unconventional Reaction Pathways and Energy Transfer Mechanisms

Beyond conventional thermal and photochemical activation, research into the reactivity of dichlorocyclobutenes under special conditions has uncovered unconventional reaction pathways driven by unique energy transfer mechanisms.

A key study investigated the ring-opening of both cis- and this compound isolated in inert gas matrices (argon or xenon) at very low temperatures (12 K). While direct photochemical excitation (e.g., with a 193 nm laser) of the cis-isomer in an argon matrix led to a non-stereospecific reaction yielding both the "allowed" disrotatory and "forbidden" conrotatory products, a more surprising result was found upon irradiation in a xenon matrix.

When irradiated with light at a wavelength absorbed by the xenon matrix but not by the dichlorocyclobutene itself (λ > 270 nm), both the cis- and trans-isomers underwent a conrotatory ring-opening—the pathway expected for a thermal reaction, not a photochemical one. This suggests an unconventional energy transfer mechanism where the light is first absorbed by the solid xenon, which then transfers energy to the trapped dichlorocyclobutene molecules. The proposed mechanism involves the formation of vibrationally excited, or "hot," ground-state molecules, which then have sufficient energy to overcome the barrier for the thermal conrotatory ring-opening. This demonstrates a novel way to trigger a thermally controlled reaction using light, mediated by the surrounding environment.

Table 2: Ring-Opening of Dichlorocyclobutenes Under Various Conditions

Isomer Conditions Product Stereochemistry Inferred Pathway
This compound Flash Pyrolysis (Thermal) (E,E)-1,4-dichloro-1,3-butadiene Conrotatory
cis-3,4-Dichlorocyclobutene (B1606063) Flash Pyrolysis (Thermal) (E,Z)-1,4-dichloro-1,3-butadiene Conrotatory
cis-3,4-Dichlorocyclobutene Direct Irradiation (λ=193 nm) in Ar matrix Mixture of (E,E) and (E,Z) products Non-stereospecific

Development of Catalytic Methods for Dichlorocyclobutene Reactions

While cis-3,4-dichlorocyclobutene has been noted as a versatile building block for accessing complex polycyclic systems through stereospecific reactions, the development of catalytic methods for both isomers remains an active area of research. Catalysis offers the potential for milder reaction conditions, higher efficiency, and the ability to control reaction pathways to an even greater degree.

Modern catalysis provides powerful tools for chemodivergent synthesis, where a single starting material can be guided toward different products by simply changing the catalyst. For example, in reactions involving bicyclobutanes (which are structurally related to dichlorocyclobutenes), Cu(I) and Au(I) catalysts can promote entirely different reaction pathways, leading to distinct bicyclic or cyclobutene products, respectively.

Furthermore, the field of asymmetric catalysis is making significant strides in the chemistry of four-membered rings. Asymmetric transfer hydrogenation, for instance, can reduce cyclobutenediones to chiral cyclobutane diols with high enantioselectivity using specialized catalysts. These advancements highlight a key direction for future research: the design of novel catalysts specifically tailored for the transformations of this compound. Such catalysts could enable its efficient and selective conversion into a wide array of valuable, chiral molecules for applications in medicine and materials science.

Q & A

Q. What are the established synthetic routes for trans-3,4-Dichlorocyclobutene, and how do they compare to those of the cis isomer?

While cis-3,4-dichlorocyclobutene is synthesized via stereospecific chlorination or dehalogenation protocols , the trans isomer requires tailored approaches. Researchers should explore stereoselective methods, such as directed lithiation or transition metal-catalyzed chlorination, to enforce trans geometry. Comparative analysis with cis synthesis—e.g., infrared multiphoton excitation or sodium amalgam-mediated dehalogenation —can guide optimization. Characterization via GC-MS and 2D NMR (e.g., NOESY) is critical to confirm stereochemistry .

Q. How can the thermal stability of this compound be systematically evaluated under pyrolytic conditions?

Stability studies should employ controlled pyrolysis setups (e.g., coaxial furnace systems ) with temperature ramps and in situ monitoring via FTIR or GC-MS. Compare decomposition pathways with cis isomer data, which shows diethyl ether formation at -160°C and unreacted substrate at -75°C . Isothermal thermogravimetric analysis (TGA) at varying temperatures quantifies degradation kinetics, while differential scanning calorimetry (DSC) identifies exothermic/endothermic events .

Advanced Research Questions

Q. How does stereochemistry influence the regioselectivity of this compound in 1,3-dipolar cycloadditions?

The cis isomer reacts with nitrile oxides to yield syn/anti bicyclic products . For the trans isomer, computational modeling (DFT) predicts transition-state geometries and electronic effects. Experimental validation involves kinetic studies under varied solvents and temperatures, coupled with X-ray crystallography of adducts. Contrasting results with cis data clarifies steric vs. electronic contributions to regioselectivity.

Q. What methodologies resolve contradictions in reported bond dissociation energies (BDEs) for this compound?

BDEs for the cis isomer were derived from ionization potentials (e.g., 2.7–2.9 eV for C₄H₄ fragmentation ). For trans, employ high-resolution mass spectrometry with electron impact ionization to measure appearance potentials. Address discrepancies (e.g., assumptions of zero excess energy ) via tandem MS/MS or collision-induced dissociation. Cross-validate with computational thermochemistry (e.g., G4 theory) .

Q. Can cryogenic trapping isolate reactive intermediates during this compound dehalogenation?

The cis isomer generates cyclobutadiene dimers via sodium amalgam dehalogenation, but intermediates are elusive . For trans, adapt cryogenic inlet systems (-180°C to -196°C) to trap transient species. Monitor reactions with real-time mass spectrometry (e.g., m/z 52 for cyclobutadiene ) and characterize trapped intermediates via low-temperature NMR or matrix-isolation IR spectroscopy .

Q. How do computational models predict the electronic properties of this compound, and how can this guide experimental design?

Density Functional Theory (DFT) calculates ionization potentials, molecular orbitals, and vibrational spectra, which inform experimental setups like photoelectron spectroscopy . Compare computed UV-Vis spectra with experimental data to validate electronic transitions. Molecular dynamics simulations model decomposition pathways, identifying side reactions during synthesis or pyrolysis .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported heats of formation for this compound?

Discrepancies in cis isomer data (28.9–71.6 kcal/mol ) stem from assumptions in mass fragmentation analysis. For trans, use high-precision calorimetry (e.g., bomb calorimetry) combined with computational corrections for excess energy in fragmentation. Validate results against ab initio calculations (e.g., CCSD(T)) and contrast with cis isomer thermochemistry .

Methodological Recommendations

  • Stereochemical Analysis : Use 2D NMR (COSY, NOESY) and X-ray crystallography to confirm trans geometry .
  • Reactivity Studies : Pair kinetic experiments with DFT to disentangle steric and electronic effects in cycloadditions .
  • Safety Protocols : Follow flammability guidelines (Category 3 flammable liquid ) and use inert-atmosphere setups for dehalogenation .

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